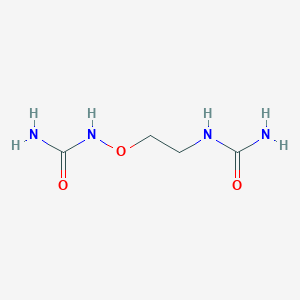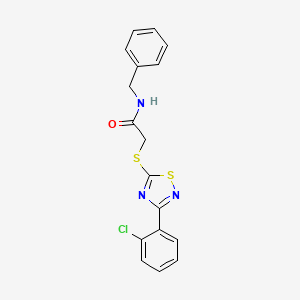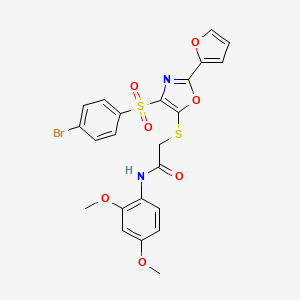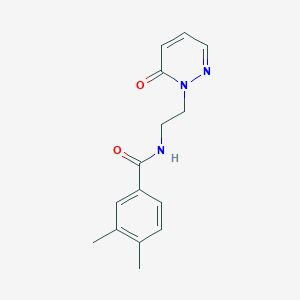
4-(((3,5-dimethoxybenzyl)oxy)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(((3,5-dimethoxybenzyl)oxy)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic molecule that appears to be related to the class of piperidine carboxamides. While the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds within the piperidine carboxamide family. For instance, the first paper discusses trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidines as a novel class of micro-selective opioid antagonists, indicating the potential for this class of compounds to interact with opioid receptors . The second paper describes the discovery of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity, suggesting that modifications to the piperidine carboxamide structure can yield compounds with significant biological activity .
Synthesis Analysis
The synthesis of piperidine carboxamide derivatives typically involves the introduction of various functional groups to enhance the compound's biological activity and metabolic stability. Although the exact synthesis of 4-(((3,5-dimethoxybenzyl)oxy)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is not detailed in the provided papers, the second paper mentions the incorporation of polar groups into the piperidine-4-carboxamide framework to improve metabolic stability, which could be a relevant strategy for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of piperidine carboxamides is crucial for their interaction with biological targets. The first paper indicates that the CONH2 group can act as an effective isostere for the phenolic OH moiety, which is important for binding to the micro opioid receptors . This suggests that the amide linkage and the piperidine nitrogen in the compound of interest are likely critical for its biological activity.
Chemical Reactions Analysis
Chemical reactions involving piperidine carboxamides would depend on the functional groups present in the molecule. The papers do not provide specific reactions for the compound , but the presence of a benzyl ether and an amide bond suggests potential sites for chemical transformations, such as hydrolysis or oxidation, which could affect the compound's activity and stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine carboxamides, such as solubility, stability, and lipophilicity, are influenced by the substituents attached to the piperidine ring. The second paper describes efforts to reduce lipophilicity to improve metabolic stability, which is a common concern in drug development . The presence of dimethoxy groups in the compound of interest could affect its solubility and metabolic profile, potentially impacting its pharmacokinetic properties.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research into compounds structurally related to "4-(((3,5-dimethoxybenzyl)oxy)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide" often focuses on the synthesis of novel heterocyclic compounds with potential pharmacological properties. For example, Abu-Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, showcasing their anti-inflammatory and analgesic activities. These compounds were evaluated as COX-1/COX-2 inhibitors, demonstrating significant inhibitory activity and potential as pharmacological agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Applications
Compounds with piperidine and thiophene moieties have also been explored for their antimicrobial properties. Talupur, Satheesh, and Chandrasekhar (2021) conducted a study on the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides, indicating the potential of these compounds in addressing microbial resistance (Talupur, Satheesh, & Chandrasekhar, 2021).
Material Science and Polymer Chemistry
In the realm of materials science, the synthesis of polymers containing uracil and adenine as side groups from compounds related to the query compound has been investigated. Hattori and Kinoshita (1979) developed polyamides that are soluble in water, which could have implications for biocompatible materials and drug delivery systems (Hattori & Kinoshita, 1979).
Novel Pharmacological Targets
Research also extends to the evaluation of compounds with piperidine and thiophene structures for their role in modulating biological targets. For instance, the study of Orexin-1 receptor mechanisms on compulsive food consumption demonstrates the pharmaceutical potential of structurally related compounds in addressing eating disorders and possibly other compulsive behavior disorders (Piccoli et al., 2012).
Propriétés
IUPAC Name |
4-[(3,5-dimethoxyphenyl)methoxymethyl]-N-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-24-17-10-16(11-18(12-17)25-2)14-26-13-15-5-7-22(8-6-15)20(23)21-19-4-3-9-27-19/h3-4,9-12,15H,5-8,13-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKMICKPOBWWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)NC3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((3,5-dimethoxybenzyl)oxy)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2519036.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2519038.png)


![2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519044.png)
![methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2519045.png)



![9-(2,5-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2519052.png)
![5-Bromo-2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzoic acid](/img/structure/B2519054.png)
![4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2519055.png)
